2,5-Bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound that features both aziridine and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One possible synthetic route could involve the initial formation of the cyclohexa-2,5-diene-1,4-dione core, followed by the introduction of aziridine and piperidine groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to improve reaction efficiency and product consistency. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The aziridine rings can be reduced to form amines.
Substitution: The aziridine and piperidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups could yield diketones, while reduction of the aziridine rings could produce diamines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme mechanisms.
Medicine: Investigated for its potential as an anticancer agent due to its ability to form DNA cross-links.
Industry: Used in the development of advanced materials with unique mechanical or electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its ability to interact with biological molecules. The aziridine rings can form covalent bonds with nucleophilic sites on proteins or DNA, leading to cross-linking and disruption of normal cellular functions. This property is particularly useful in medicinal chemistry for the development of anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione: Lacks the piperidine groups, making it less versatile in terms of chemical reactivity.
3,6-Bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione: Lacks the aziridine groups, reducing its potential for forming covalent bonds with biological molecules.
Uniqueness
2,5-Bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both aziridine and piperidine functional groups, which confer a wide range of chemical reactivity and potential applications. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
59886-42-9 |
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Molecular Formula |
C20H28N4O4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2,5-bis(aziridin-1-yl)-3,6-bis(3-hydroxypiperidin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H28N4O4/c25-13-3-1-5-23(11-13)17-15(21-7-8-21)20(28)18(16(19(17)27)22-9-10-22)24-6-2-4-14(26)12-24/h13-14,25-26H,1-12H2 |
InChI Key |
SZPADLAJHTVKFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C(=O)C(=C(C2=O)N3CC3)N4CCCC(C4)O)N5CC5)O |
Origin of Product |
United States |
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